Ethyl 5-(4-chlorophenyl)-2,4-dioxoimidazolidine-1-carboxylate
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Overview
Description
Ethyl 5-(4-chlorophenyl)-2,4-dioxoimidazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-2,4-dioxoimidazolidine-1-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazolidine ring. The final product is obtained after esterification with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-2,4-dioxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-2,4-dioxoimidazolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-2,4-dioxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group but has a different heterocyclic core.
Thiazole derivatives: Contain a thiazole ring and exhibit diverse biological activities.
Uniqueness
Ethyl 5-(4-chlorophenyl)-2,4-dioxoimidazolidine-1-carboxylate is unique due to its imidazolidine core and ester functional group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
18755-74-3 |
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Molecular Formula |
C12H11ClN2O4 |
Molecular Weight |
282.68 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-2,4-dioxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C12H11ClN2O4/c1-2-19-12(18)15-9(10(16)14-11(15)17)7-3-5-8(13)6-4-7/h3-6,9H,2H2,1H3,(H,14,16,17) |
InChI Key |
GBKPDADCBHOMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C(=O)NC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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